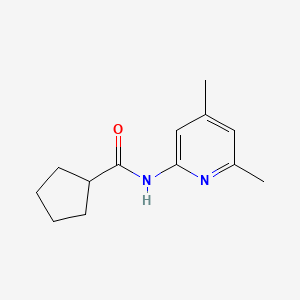
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide, also known as JNJ-38431055, is a novel and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various diseases such as anxiety, depression, and pain.
Mechanism of Action
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn activates cannabinoid receptors in the brain and other tissues. This activation leads to the anxiolytic, antidepressant, and analgesic effects observed in preclinical studies.
Biochemical and physiological effects:
This compound has been shown to increase the levels of endocannabinoids in the brain and other tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn leads to the observed anxiolytic, antidepressant, and analgesic effects. This compound has also been shown to have anti-inflammatory effects in vitro.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide is its potency and selectivity for FAAH inhibition. This makes it a useful tool for studying the role of endocannabinoids in various physiological and pathological processes. However, one limitation is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide. One direction is the further exploration of its therapeutic potential in various diseases such as anxiety, depression, and pain. Another direction is the study of its effects on other physiological processes such as appetite regulation and immune function. Additionally, the development of more potent and long-lasting FAAH inhibitors may lead to the development of more effective therapies for various diseases.
Synthesis Methods
The synthesis of N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide involves several steps. The initial step involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclopentylamine to form the amide. The amide is then treated with acetic anhydride and triethylamine to form the final product.
Scientific Research Applications
N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide has been extensively studied in preclinical studies for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and analgesic effects in various animal models. It has also been shown to have anti-inflammatory effects in vitro. These findings suggest that this compound may have potential therapeutic applications in the treatment of various diseases.
properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-7-10(2)14-12(8-9)15-13(16)11-5-3-4-6-11/h7-8,11H,3-6H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTQUQRPWYEEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)

![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)
![5-(3-nitrophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5810715.png)
![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)

![2,4-dichloro-N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5810733.png)
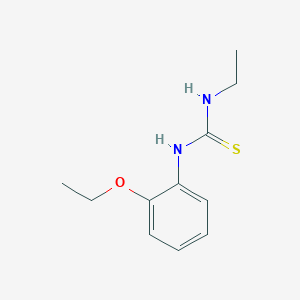
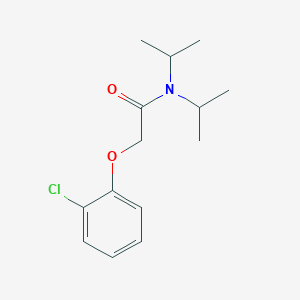
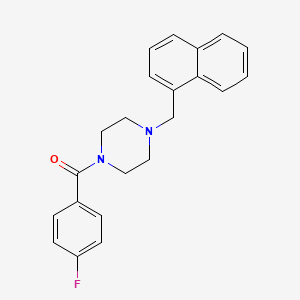
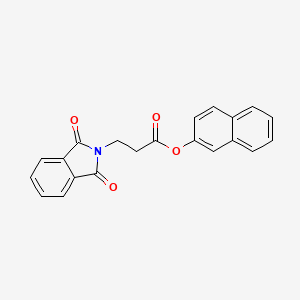

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5810772.png)